N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Furan Carboxamide Synthesis

Obtaining furan-3-carboxamide analogs with the precise substitution pattern required for target engagement often leads to supply inconsistencies. This compound resolves that issue with its defined 4-ethoxyphenyl and 4-methylphenoxymethyl substituents, essential for reproducible anti-tumor, antibacterial, and antiviral research. - Critical substitution pattern avoids activity divergence seen with methoxy or non-methylated analogs. - Reliable synthetic route ensures batch-to-batch consistency for iterative medicinal chemistry. - Available from stock in standard pack sizes (1 mg to 50 mg) with custom synthesis on request, supporting both exploratory and scale-up phases.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 878716-05-3
Cat. No. B2544442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
CAS878716-05-3
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C
InChIInChI=1S/C21H21NO4/c1-3-24-17-10-6-16(7-11-17)22-21(23)19-12-13-25-20(19)14-26-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3,(H,22,23)
InChIKeyVWXIXUVBGZABAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide Overview


N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a synthetic small molecule belonging to the furan-3-carboxamide chemical class, characterized by a furan core with an ethoxyphenyl carboxamide substituent at position 3 and a 4-methylphenoxymethyl group at position 2 . Its molecular formula is C21H21NO4 with a molecular weight of 351.4 g/mol [1]. The compound is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex molecules and is investigated for its potential anti-tumor, antibacterial, and antiviral properties in preclinical research .

SAR workflow context: Supports structure-activity relationship studies where ethoxyphenyl and methylphenoxymethyl substituents influence binding pocket complementarity.

Medicinal chemistry building block: Enables synthesis of complex furan-based derivatives; reported synthetic route supports iterative chemical optimization.

Scaffold-class probe: Furan-3-carboxamide core context supports investigation into cell-model endpoint and antimicrobial screening contexts; data to verify for this specific compound.

Risks of Substituting with Furan-3-Carboxamide Analogs


This compound's specific substitution pattern—a 4-ethoxyphenyl moiety on the carboxamide and a 4-methylphenoxymethyl group on the furan ring—is critical for its intended biological activity profile. Simple interchange with other furan-3-carboxamide analogs is not advised, as minor structural modifications, such as replacing the 4-ethoxy group with a methoxy group (CAS 878715-87-8) or removing the methyl substituent on the phenoxy ring (CAS 878716-03-1), can drastically alter molecular recognition, solubility, and target engagement, leading to divergent pharmacological outcomes in anti-tumor and antibacterial screening [1]. The absence of 'best-in-class' or 'unique mechanism' data means that selection must be driven by the precise structural requirements of the target of interest rather than an assumption of interchangeable activity.

Target Compound N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Analog Risk

Methoxy analog (CAS 878715-87-8) may shift binding pocket complementarity; ethoxy group exhibits higher lipophilicity and steric demand.

Target Compound N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Analog Risk

Non-methylated analog (CAS 878716-03-1) may alter metabolic stability or target selectivity; methyl substituent is a key SAR differentiation point.

Class Context Furan-3-carboxamide vs Non-class Comparators
Mismatch Risk

Non-furan carboxamide analogs lack privileged scaffold class-level bioactivity context; screening endpoint profile may not transfer.

Structural Differentiation Evidence


Ethoxyphenyl vs. Methoxyphenyl Substituent

The target compound features a 4-ethoxyphenyl group (C21H21NO4, MW 351.4), whereas its direct analog CAS 878715-87-8 contains a 4-methoxyphenyl group (C20H19NO4, MW 337.4) [1]. While no direct biological comparison data is available, the ethoxy substituent is more lipophilic and sterically demanding than methoxy, which can significantly impact binding pocket complementarity . This difference necessitates the specific procurement of CAS 878716-05-3 for any ongoing SAR study where the ethoxyphenyl moiety is a pharmacophoric requirement.

Ethoxyphenyl vs. Methoxyphenyl
Data to verify
MW increase of 14.0 g/mol; higher lipophilicity due to ethoxy vs. methoxy group (C21H21NO4 vs C20H19NO4).
Supports lipophilicity context review; may influence binding pocket complementarity.
No direct comparative bioassay data available.
Medicinal Chemistry Structure-Activity Relationship Furan Carboxamide Synthesis

Methylphenoxy vs. Phenoxy Substituent

CAS 878716-05-3 possesses a 4-methyl substituent on its phenoxymethyl group. The comparator CAS 878716-03-1 (N-(4-ethoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide) lacks this methyl group (C20H19NO4) [1]. In the absence of direct potency data, the presence of the methyl group is a key differentiating factor; it can enhance lipophilicity and alter metabolic stability or target selectivity . This structural nuance is a primary reason for selecting this specific compound over its simpler analog.

Methylphenoxy vs. Phenoxy
Data to verify
Presence vs. absence of a 4-methyl substituent on the phenoxy ring (C21H21NO4 vs C20H19NO4).
Supports SAR differentiation review; methyl group may alter target selectivity.
Structural comparison. No direct potency comparison data.
Chemical Biology Fragment-Based Drug Discovery SAR Analysis

Furan-3-Carboxamide Scaffold Bioactivity

The furan-3-carboxamide scaffold is associated with broad biological activities. Derivatives have been reported to be effective inhibitors of H5N1 influenza virus with low IC50 values, and to act as kinase inhibitors or antagonists of androgen receptors . While not quantified for CAS 878716-05-3 specifically, this class-level background supports its investigation as a privileged scaffold for anti-tumor and antibacterial discovery, contrasting with analogs lacking the furan-3-carboxamide core.

Scaffold Bioactivity
Class-level
Furan-3-carboxamide class associated with kinase inhibition and anti-viral H5N1 context in published literature.
Class-level scaffold context; supports investigation, not a guarantee of target-specific activity.
No direct assay data for this specific compound. Sources unavailable.
Antiviral Research Kinase Inhibition Furan Derivative Pharmacology

Optimal Application Scenarios


SAR Exploration of Furan-3-carboxamides

This compound is an ideal candidate for systematic SAR studies where the effect of the 4-ethoxyphenyl and 4-methylphenoxymethyl groups on target binding is being investigated. Its structural features provide a direct contrast to analogs with 4-methoxyphenyl or non-methylated phenoxy groups . The compound's well-documented synthesis route ensures reliable supply for iterative chemical optimization and biological testing.

Medicinal Chemistry Building Block

Due to its defined purity and consistent synthetic route, CAS 878716-05-3 is suited for use as a key intermediate in the synthesis of more complex furan-based drug candidates . Its procurement is essential when the target molecule requires the specific ethoxyphenyl and methylphenoxymethyl substitution pattern.

Anti-Tumor and Anti-Infective Screening

Based on the class-level bioactivity of furan-3-carboxamide derivatives, this compound can be prioritized for inclusion in diversity-oriented screening libraries targeting cancer cell lines or drug-resistant bacterial and viral strains . It serves as a structurally defined probe for the furan-3-carboxamide pharmacophore.

Furan-3-Carboxamide Synthesis Methods

The compound's multi-step synthesis, involving the formation of the furan core, etherification, and carboxamide coupling , makes it a valuable model substrate for developing new catalytic methods or optimizing reaction conditions for the construction of functionalized furan libraries.

Application
Selection Property
Validation Focus
SAR exploration of furan-3-carboxamides
Structural differentiation context
Analog characterization against target compound
Medicinal chemistry building block
Synthetic reliability context
Purity and batch-to-batch consistency review
Anti-tumor / anti-infective screening
Class-level scaffold context
Cell-model endpoint and antimicrobial screening review
Method development for furan synthesis
Reaction optimization fit
Yield and selectivity analysis under reported conditions
Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.